5-(1,3-Benzodioxol-5-yl)-3-benzyl-1-methylpyrazole
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Overview
Description
5-(1,3-Benzodioxol-5-yl)-3-benzyl-1-methylpyrazole is a synthetic organic compound characterized by the presence of a benzodioxole ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-yl)-3-benzyl-1-methylpyrazole typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with an appropriate 1,3-diketone.
Coupling of Benzodioxole and Pyrazole Rings: The final step involves coupling the benzodioxole and pyrazole rings through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzodioxol-5-yl)-3-benzyl-1-methylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-(1,3-Benzodioxol-5-yl)-3-benzyl-1-methylpyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-3-benzyl-1-methylpyrazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: A compound with similar structural features but different biological activity.
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: Another compound with a benzodioxole ring, used for different pharmacological purposes.
Uniqueness
5-(1,3-Benzodioxol-5-yl)-3-benzyl-1-methylpyrazole is unique due to its specific combination of a benzodioxole ring and a pyrazole ring, which imparts distinct chemical and biological properties. Its ability to modulate microtubule dynamics sets it apart from other similar compounds .
Properties
Molecular Formula |
C18H16N2O2 |
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Molecular Weight |
292.3 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-benzyl-1-methylpyrazole |
InChI |
InChI=1S/C18H16N2O2/c1-20-16(14-7-8-17-18(10-14)22-12-21-17)11-15(19-20)9-13-5-3-2-4-6-13/h2-8,10-11H,9,12H2,1H3 |
InChI Key |
BQQIUWRXSMDHRY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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